molecular formula C11H8Cl2N2O B13085394 (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol

(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol

Cat. No.: B13085394
M. Wt: 255.10 g/mol
InChI Key: OSVALVROCFGYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol: is an organic compound that features a pyrimidine ring substituted with a 3,5-dichlorophenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the 3,5-Dichlorophenyl Group: This step involves the substitution of a hydrogen atom on the pyrimidine ring with a 3,5-dichlorophenyl group. This can be achieved through a nucleophilic aromatic substitution reaction.

    Addition of the Methanol Group: The final step involves the reduction of a carbonyl group on the pyrimidine ring to form the methanol group. This can be achieved using a reducing agent such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyrimidine ring can undergo substitution reactions, where the 3,5-dichlorophenyl group can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophilic aromatic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine

    Drug Development: Due to its structural features, this compound can be used as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway in which the enzyme is involved. This can lead to various biological effects, depending on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)amine
  • (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)ethanol
  • (4-(3,5-Dichlorophenyl)pyrimidin-5-yl)propane

Uniqueness

(4-(3,5-Dichlorophenyl)pyrimidin-5-yl)methanol is unique due to the presence of both the 3,5-dichlorophenyl group and the methanol group on the pyrimidine ring. This combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

[4-(3,5-dichlorophenyl)pyrimidin-5-yl]methanol

InChI

InChI=1S/C11H8Cl2N2O/c12-9-1-7(2-10(13)3-9)11-8(5-16)4-14-6-15-11/h1-4,6,16H,5H2

InChI Key

OSVALVROCFGYPC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C2=NC=NC=C2CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.